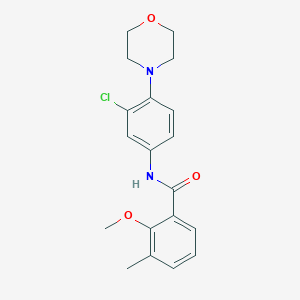

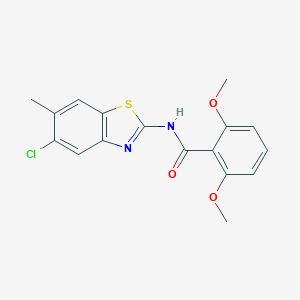

N-(3-Chloro-4-morpholin-4-yl-phenyl)-2-methoxy-3-methyl-benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-Chloro-4-morpholin-4-yl-phenyl)-2-methoxy-3-methyl-benzamide, commonly known as CMH-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CMH-1 is a selective inhibitor of the proteasome, a complex cellular machinery responsible for the degradation of intracellular proteins.

Mecanismo De Acción

CMH-1 exerts its biological effects by selectively inhibiting the chymotrypsin-like activity of the proteasome, one of the three proteolytic activities of the proteasome. By inhibiting the proteasome, CMH-1 prevents the degradation of intracellular proteins, leading to the accumulation of misfolded or damaged proteins and ultimately inducing apoptosis or cell death.

Biochemical and Physiological Effects:

CMH-1 has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and disease context. In cancer cells, CMH-1 induces apoptosis by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic pathway. In neurodegenerative disorders, CMH-1 reduces the accumulation of misfolded proteins and protects neurons from oxidative stress and inflammation. In autoimmune diseases, CMH-1 suppresses the activation of immune cells and reduces the production of inflammatory cytokines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of CMH-1 is its high selectivity for the chymotrypsin-like activity of the proteasome, which minimizes off-target effects and toxicity. CMH-1 is also relatively easy to synthesize and purify, making it a cost-effective tool for laboratory experiments. However, CMH-1 has some limitations, including its low solubility in aqueous solutions and its potential to induce cytotoxicity at high concentrations.

Direcciones Futuras

The potential therapeutic applications of CMH-1 are vast, and there is still much to be explored in terms of its mechanism of action and clinical efficacy. Some future directions for CMH-1 research include:

- Investigating the effects of CMH-1 in combination with other chemotherapeutic agents or targeted therapies in cancer treatment

- Exploring the potential of CMH-1 in treating neurodegenerative disorders, such as Parkinson's and Alzheimer's disease

- Investigating the role of CMH-1 in regulating immune cell function and its potential as a therapeutic target for autoimmune diseases

- Developing more potent and selective proteasome inhibitors based on the structure of CMH-1

- Investigating the potential of CMH-1 as a tool for studying the role of the proteasome in cellular processes and disease pathogenesis.

In conclusion, CMH-1 is a small molecule inhibitor with significant potential for therapeutic applications in various diseases. Its selective inhibition of the proteasome and its wide range of biochemical and physiological effects make it a valuable tool for laboratory experiments and a promising candidate for clinical development.

Métodos De Síntesis

The synthesis of CMH-1 involves a series of chemical reactions, starting with the condensation of 3-chloro-4-morpholin-4-yl-phenylamine and 2-methoxy-3-methylbenzoyl chloride in the presence of a base. The resulting intermediate is then subjected to a series of purification steps, including crystallization and chromatography, to obtain the final product in high yield and purity.

Aplicaciones Científicas De Investigación

CMH-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. In cancer, CMH-1 has been shown to induce apoptosis in cancer cells by inhibiting the proteasome-mediated degradation of pro-apoptotic proteins. In neurodegenerative disorders, CMH-1 has been shown to reduce the accumulation of misfolded proteins, such as alpha-synuclein and tau, by inhibiting the proteasome-mediated degradation of these proteins. In autoimmune diseases, CMH-1 has been shown to suppress the activation of immune cells by inhibiting the proteasome-mediated degradation of key signaling proteins.

Propiedades

Fórmula molecular |

C19H21ClN2O3 |

|---|---|

Peso molecular |

360.8 g/mol |

Nombre IUPAC |

N-(3-chloro-4-morpholin-4-ylphenyl)-2-methoxy-3-methylbenzamide |

InChI |

InChI=1S/C19H21ClN2O3/c1-13-4-3-5-15(18(13)24-2)19(23)21-14-6-7-17(16(20)12-14)22-8-10-25-11-9-22/h3-7,12H,8-11H2,1-2H3,(H,21,23) |

Clave InChI |

RWPZHOVOCHFJTH-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1OC)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl |

SMILES canónico |

CC1=C(C(=CC=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(butan-2-yl)phenoxy]-N-(2-cyanophenyl)acetamide](/img/structure/B251494.png)

![2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B251495.png)

![2-[4-(butan-2-yl)phenoxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B251505.png)

![N-[(2,4-difluorophenyl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B251508.png)

![N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B251509.png)